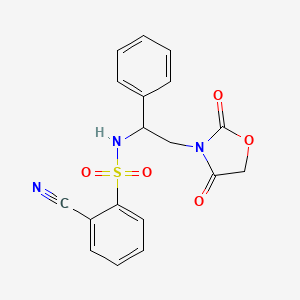

2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c19-10-14-8-4-5-9-16(14)27(24,25)20-15(13-6-2-1-3-7-13)11-21-17(22)12-26-18(21)23/h1-9,15,20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEUUZXTINZHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Acetamide Derivatives ()

describes a series of 2-cyano-acetamide derivatives (e.g., compounds 3a–3l) synthesized via ethanol/piperidine-mediated condensation. While these analogs share the 2-cyano group and amide backbone with the target compound, key differences include:

The benzenesulfonamide core in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to the simpler acetamide derivatives. The 2,4-dioxooxazolidin-3-yl group may confer metabolic stability, a feature absent in the analogs.

Comparison with N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ()

This compound (CAS 2034564-13-9) shares the 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl substituent with the target compound but differs in its carboxamide group and piperidine sulfonyl moiety:

The methylsulfonyl group in CAS 2034564-13-9 may enhance solubility and binding affinity to sulfhydryl-containing enzymes, whereas the cyano group in the target compound could act as a hydrogen-bond acceptor or participate in click chemistry.

Hypothesized Structure-Activity Relationships (SAR)

- Benzenesulfonamide vs.

- 2,4-Dioxooxazolidin-3-yl: This moiety may mimic transition states in enzymatic reactions, as seen in oxazolidinone-based antibiotics (e.g., linezolid) .

- Cyano Group: The electron-withdrawing cyano substituent could stabilize the sulfonamide’s negative charge or participate in covalent interactions with cysteine residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.